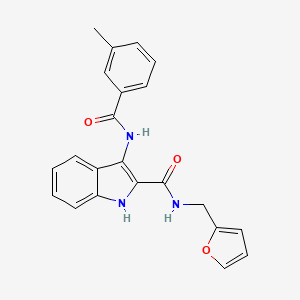

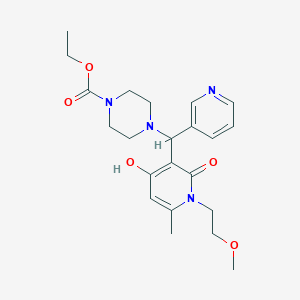

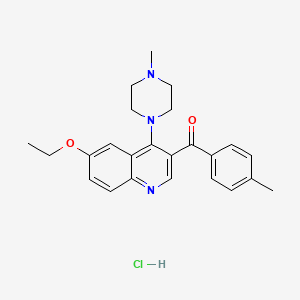

![molecular formula C17H20N2OS B2665118 2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 332027-70-0](/img/structure/B2665118.png)

2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a chemical compound with the empirical formula C9H12N2OS . Thiophene-based analogs, such as this compound, are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of a similar compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .

Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

The compound is involved in the synthesis of heterocyclic compounds with potential antibiotic and antibacterial properties. A study demonstrated the preparation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its reaction with various reagents to yield pyrimidinone derivatives with studied biological activities as antibiotics against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Adenosine A1 Receptor Allosteric Enhancers

Research into 2-aminothiophene-3-carboxylates and carboxamides, including structures similar to the specified compound, has shown their application as adenosine A1 receptor allosteric enhancers. These compounds, through structural modifications, have been evaluated for their potency and efficacy, leading to the identification of compounds that are more potent than the standard PD81,723 (Nikolakopoulos et al., 2006).

Biological Activity Studies

The title compound has shown promise in studies of biological activity, including antibacterial and antifungal applications. Compounds with similar structures have been synthesized and evaluated for their biological activities, showing effectiveness against various bacterial and fungal strains. These studies provide insights into the potential therapeutic applications of such compounds (Vasu et al., 2003).

Synthesis of Conformationally Constrained Derivatives

Conformationally constrained tryptophan derivatives have been synthesized for use in peptide and peptoid conformation elucidation studies. These derivatives include a ring that limits the side chain's conformational flexibility, aiding in the study of peptide structures (Horwell et al., 1994).

Anticonvulsant Enaminones Study

The crystal structures of three anticonvulsant enaminones were determined, providing valuable information on their conformation and potential medicinal applications. These studies contribute to understanding the molecular basis of anticonvulsant activity and guide the design of new therapeutic agents (Kubicki et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-11-7-9-12(10-8-11)19-17(20)15-13-5-3-2-4-6-14(13)21-16(15)18/h7-10H,2-6,18H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCABOVJIFOILBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

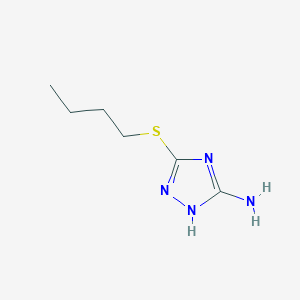

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2665038.png)

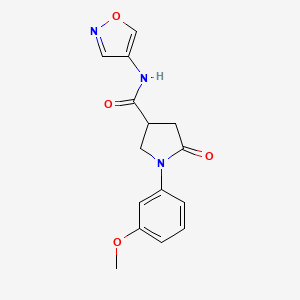

![N-[2-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B2665043.png)

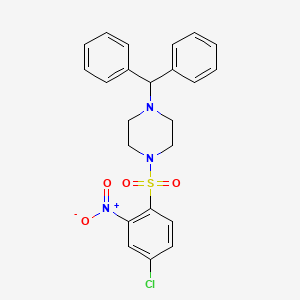

![N-(2,5-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2665057.png)